"2-Aminobut-3-en-1-ol" fundamental properties
"2-Aminobut-3-en-1-ol" fundamental properties
Technical Whitepaper: 2-Aminobut-3-en-1-ol Subtitle: A Versatile Chiral Allylic Amino Alcohol for Diversity-Oriented Synthesis
Executive Summary
2-Aminobut-3-en-1-ol (commonly known as Vinylglycinol ) is a high-value chiral building block belonging to the class of allylic amino alcohols. Distinguished by its dense functionality—comprising a primary amine, a primary alcohol, and a terminal alkene within a four-carbon framework—it serves as a critical linchpin in the synthesis of complex peptidomimetics, alkaloids, and heterocyclic pharmaceutical intermediates.
This guide provides a comprehensive technical analysis of 2-aminobut-3-en-1-ol, focusing on its stereoselective synthesis, reactivity profile in olefin metathesis, and handling protocols for drug development applications.
Chemical Identity & Physical Properties
The compound exists primarily as two enantiomers: (S)-2-aminobut-3-en-1-ol (derived from L-amino acids) and its (R)-counterpart. The hydrochloride salt is the preferred form for storage due to the instability of the free base.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Aminobut-3-en-1-ol | |
| Common Name | Vinylglycinol | |
| CAS Number | 219803-57-3 (S-isomer HCl)91028-76-1 (Racemic) | Verify specific isomer CAS before ordering.[1][2] |
| Molecular Formula | C₄H₉NO (Free Base)C₄H₁₀ClNO (HCl Salt) | |
| Molecular Weight | 87.12 g/mol (Free Base)123.58 g/mol (HCl Salt) | |
| Physical State | Hygroscopic solid (HCl salt)Colorless oil (Free base) | Free base polymerizes upon prolonged standing. |
| Boiling Point | ~174.6°C (Predicted, Free Base) | Rarely distilled; typically used crude or as salt. |
| Solubility | Water, Methanol, DMSO | Low solubility in non-polar solvents (Hexane). |
| pKa | ~9.5 (Amine conjugate acid) | Typical for primary aliphatic amines. |
| Storage | -20°C or 2-8°C | Hygroscopic; store under Argon/Nitrogen. |
Synthetic Routes & Production
The synthesis of enantiopure 2-aminobut-3-en-1-ol is non-trivial due to the propensity of the
Method A: The "Chiral Pool" Methionine Route (Rapoport Modification)
This classical route leverages L-Methionine to generate L-Vinylglycine, which is subsequently reduced. It ensures high optical purity (>99% ee) but requires careful handling of the sulfoxide intermediate.
-
Oxidation: L-Methionine is oxidized to Methionine Sulfoxide.[3]
-
Pyrolysis: Thermolysis (Kugelrohr distillation) effects a syn-elimination of methanesulfenic acid to yield protected Vinylglycine.
-
Reduction: The carboxylic acid is reduced (typically via mixed anhydride or ester) to the alcohol.
Method B: Pd-Catalyzed DYKAT (Trost Method)
For access to either enantiomer from achiral starting materials, the Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide is the industry standard.
-
Substrate: Butadiene monoepoxide (racemic).[4]
-
Catalyst: Pd(0) complex with Trost chiral ligands (e.g.,
-DACH-Phenyl Trost Ligand). -
Nucleophile: Phthalimide (nitrogen source).[4]
-
Mechanism: The Pd catalyst rapidly equilibrates the
-allyl intermediate, allowing the nucleophile to attack selectively, establishing the chiral center. -
Deprotection: Hydrazinolysis yields the free amino alcohol.
Figure 1: Comparative synthetic pathways. Method A utilizes the chiral pool (Methionine), while Method B employs Pd-catalyzed asymmetric alkylation.
Reactivity Profile & Applications
The utility of 2-aminobut-3-en-1-ol stems from its orthogonal reactivity. It possesses three distinct reactive sites: the Amine (N) , the Alcohol (O) , and the Alkene (C=C) .
Orthogonal Protection Strategies
To utilize this scaffold in multi-step synthesis, sequential protection is often required.
-
N-Protection: Reacts readily with Boc₂O, Cbz-Cl, or Fmoc-OSu under Schotten-Baumann conditions.
-
Note:N-Boc-vinylglycinol is a stable, commercially available intermediate.
-
-
O-Protection: Silylation (TBSCl/Imidazole) or Benzylation.
-
Caution: Strong bases (NaH) can trigger alkene isomerization or polymerization if the amine is not carbamate-protected.
-
Ring-Closing Metathesis (RCM)
Vinylglycinol is a premier substrate for RCM to generate nitrogen heterocycles.
-
Workflow:
-
N-Acylation with an unsaturated acid (e.g., acryloyl chloride).
-
RCM using Grubbs II or Hoveyda-Grubbs catalysts.
-
Product: Dihydropyrroles or dehydropiperidines.
-
-
Application: Synthesis of hydroxypyrrolidines (glycosidase inhibitors) and conformationally constrained peptide mimics.
Cross-Metathesis (CM)
Used to extend the carbon chain while retaining the chiral amino-alcohol core.
-
Partners: Electron-deficient olefins (acrylates) or terminal alkenes.
-
Selectivity: The free hydroxyl group can sometimes coordinate Ru-catalysts; protecting the alcohol as a silyl ether often improves turnover numbers (TON).
Figure 2: Divergent reactivity map showing the transformation into protected scaffolds, metathesis precursors, and oxidized intermediates.
Handling, Stability & Safety
Stability Concerns
-
Isomerization: The terminal double bond is susceptible to migration to the internal position (enamine/imine tautomerization) under strongly acidic or basic conditions at high temperatures.
-
Polymerization: The free base can undergo radical polymerization. Always store as the HCl salt or N-protected derivative.
Safety Protocols (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (H314).[5]
-
PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.
-
First Aid: In case of contact, immediate irrigation with water for 15 minutes is critical.
-
Disposal: Quench with dilute acid (if free base) and dispose of as organic nitrogenous waste.
References
-
Rapoport, H., et al. "Synthesis of Enantiomerically Pure Vinylglycine from Methionine." Journal of Organic Chemistry, 1980, 45, 4817.[6]
-
Trost, B. M., et al. "Dynamic Kinetic Asymmetric Transformation (DYKAT) of Butadiene Monoepoxide."[4] Journal of the American Chemical Society, 2003, 125, 11836.
-
Huwe, C. M., & Blechert, S. "Synthesis of Hydroxypyrrolidines via Olefin Metathesis."[7] Tetrahedron Letters, 1999. (Demonstrates RCM utility).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13247016, 2-Aminobut-3-en-1-ol." PubChem, 2024.[8] [8]
-
Sigma-Aldrich. "Safety Data Sheet: (R)-2-Amino-3-buten-1-ol Hydrochloride."
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-2-Aminobut-3-en-1-ol hydrochloride [myskinrecipes.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]
